6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride
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Overview
Description
6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,2-b][1,3]oxazine core, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved often relate to the compound’s ability to bind to active sites or alter protein conformation, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an amino group.
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine: Lacks the amino and carboxylic acid functionalities, making it less versatile in certain applications.
Uniqueness
6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C7H10ClN3O3 |
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Molecular Weight |
219.62 g/mol |
IUPAC Name |
6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O3.ClH/c8-4-2-10-6(13-3-4)1-5(9-10)7(11)12;/h1,4H,2-3,8H2,(H,11,12);1H |
InChI Key |
KNOASKHGEOXPDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC(=NN21)C(=O)O)N.Cl |
Origin of Product |
United States |
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